

An In-depth Technical Guide to the Crystal Structure Analysis of 4'-Hydroxybutyrophenone

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Compound of Interest

Compound Name: **4'-Hydroxybutyrophenone**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of **4'-Hydroxybutyrophenone**, a key intermediate in the pharmaceutical and fragrance industries. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the crystallographic analysis of this versatile organic compound.

Introduction to 4'-Hydroxybutyrophenone

4'-Hydroxybutyrophenone, with the chemical formula $C_{10}H_{12}O_2$, is an aromatic ketone that presents as a white to off-white crystalline solid at room temperature^{[1][2][3][4]}. Its molecular structure features a butyrophenone core with a hydroxyl group attached to the phenyl ring at the para position^[2]. This compound is a valuable precursor in the synthesis of various pharmaceuticals, particularly beta-blockers, and is also utilized in the fragrance industry for its pleasant scent profile^[1]. The solid-state structure, governed by its crystal packing and intermolecular interactions, is critical for its physical properties, such as solubility and melting point, which in turn influence its handling, formulation, and bioavailability in pharmaceutical applications.

The primary method for elucidating the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD)^{[5][6][7]}. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, as well as insights into the intermolecular forces that dictate the crystal lattice^{[6][8]}.

Crystallographic Properties and Molecular Geometry

While a specific, publicly available crystal structure of **4'-Hydroxybutyrophenone** is not readily found in open-access databases, we can infer its likely crystallographic features based on closely related structures and general principles of organic solid-state chemistry. For instance, the crystal structure of the isomeric raspberry ketone, 4-(4-Hydroxyphenyl)butan-2-one, reveals key interaction motifs that are highly probable in **4'-Hydroxybutyrophenone**[9].

A comprehensive analysis of the crystal structure of **4'-Hydroxybutyrophenone** would involve the determination of its unit cell parameters, space group, and the precise coordinates of each atom. This data allows for the calculation of intramolecular bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.

Table 1: Anticipated Crystallographic Data for **4'-Hydroxybutyrophenone**

Parameter	Expected Value/Information	Significance
Crystal System	Monoclinic or Orthorhombic	Describes the basic symmetry of the unit cell.
Space Group	P2 ₁ /c or similar	Defines the symmetry elements within the unit cell.
a, b, c (Å)	To be determined	The dimensions of the unit cell along the crystallographic axes.
α, β, γ (°)	To be determined	The angles between the crystallographic axes.
Volume (Å ³)	To be determined	The volume of the unit cell.
Z	To be determined	The number of molecules per unit cell.
Density (calculated)	To be determined	The calculated density of the crystal.
Hydrogen Bonding	O-H···O	The primary intermolecular interaction governing the crystal packing.

The molecular geometry is expected to be non-planar, with the butyryl chain exhibiting some degree of conformational flexibility. The dihedral angle between the phenyl ring and the plane of the ketone group will be a key determinant of the overall molecular shape.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of **4'-Hydroxybutyrophenone** follows a well-established experimental pipeline. The quality of the final structural model is intrinsically linked to the quality of the single crystals and the precision of the data collection and refinement processes.

Crystallization

The initial and most critical step is the growth of high-quality single crystals. For organic molecules like **4'-Hydroxybutyrophenone**, which is soluble in organic solvents but has limited water solubility, slow evaporation or slow cooling of a saturated solution are common and effective techniques[1][10].

Protocol for Crystallization of **4'-Hydroxybutyrophenone**:

- Solvent Selection: Screen a range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) or solvent mixtures to find a system where **4'-Hydroxybutyrophenone** has moderate solubility.
- Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent with gentle heating to achieve saturation.
- Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals[10].
- Slow Cooling: Alternatively, if the compound's solubility is significantly temperature-dependent, cool the saturated solution slowly. This can be achieved by placing the container in a Dewar flask filled with a warm solvent that will cool to room temperature over several hours.
- Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully harvest them from the mother liquor[7].

A good quality crystal should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a polarizing microscope[10].

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

The selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector[6][7].

Data Acquisition Steps:

- Mounting: The crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant if data is to be collected at low temperatures[6].
- Centering: The crystal is precisely centered in the X-ray beam[8].
- Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal through a range of angles.
- Data Integration and Scaling: The raw diffraction intensities are processed to produce a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Workflow:

- Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group[7].
- Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.
- Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
- Final Model Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of **4'-Hydroxybutyrophenone** will be dominated by hydrogen bonding interactions involving the phenolic hydroxyl group and the carbonyl oxygen atom. It is highly probable that the molecules will form chains or networks through O-H…O hydrogen bonds[9].

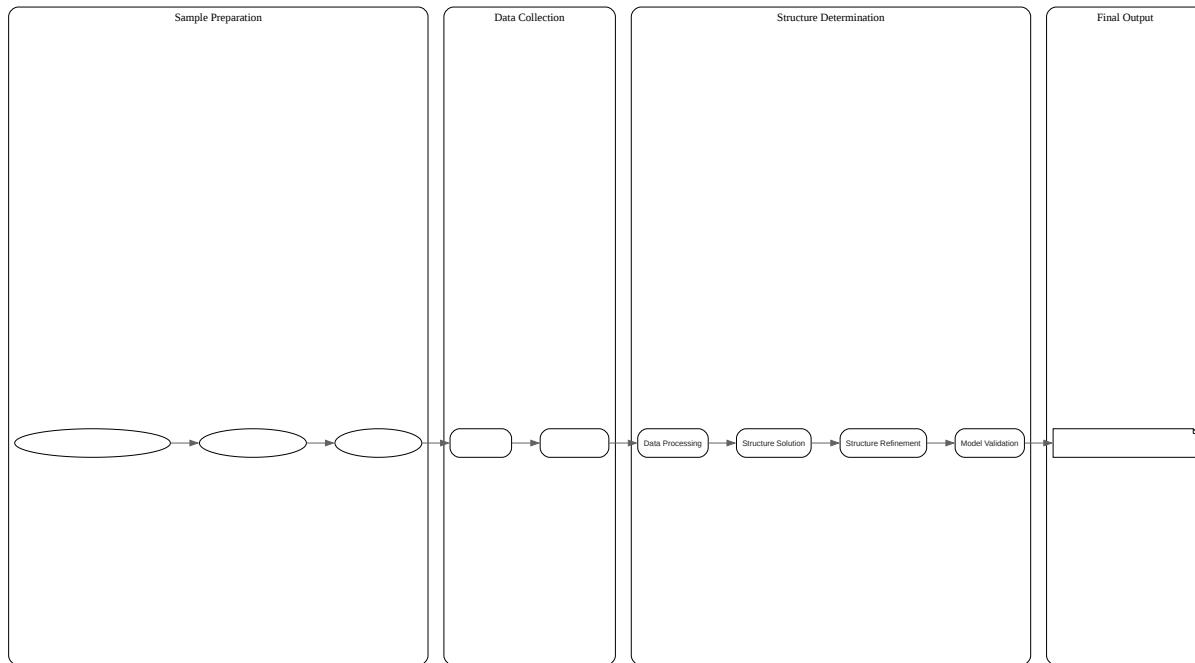
In the case of 4-(4-Hydroxyphenyl)butan-2-one, intermolecular O—H…O hydrogen bonds link the molecules into chains[9]. A similar arrangement is expected for **4'-Hydroxybutyrophenone**, which will significantly influence its melting point and other physical properties. In addition to hydrogen bonding, weaker van der Waals forces and potentially C-H…O interactions will also contribute to the overall stability of the crystal lattice.

Visualizations

Diagram 1: Molecular Structure of **4'-Hydroxybutyrophenone**

Caption: Molecular structure of **4'-Hydroxybutyrophenone**.

Diagram 2: Experimental Workflow for Crystal Structure Analysis

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Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of **4'-Hydroxybutyrophenone** is a fundamental undertaking for understanding its solid-state properties, which are of paramount importance in its applications in the pharmaceutical and fine chemical industries. A thorough investigation using single-crystal X-ray diffraction provides invaluable data on its molecular conformation and intermolecular interactions. This guide has outlined the essential theoretical background, a detailed experimental workflow, and the expected structural features of this compound, providing a solid foundation for researchers and scientists working with **4'-Hydroxybutyrophenone** and related molecules. The insights gained from such studies are crucial for polymorphism screening, formulation development, and the rational design of new materials with tailored properties.

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